molecular formula C6H2F3NO2 B1295072 1,2,4-Trifluoro-5-nitrobenzene CAS No. 2105-61-5

1,2,4-Trifluoro-5-nitrobenzene

Cat. No.: B1295072
CAS No.: 2105-61-5
M. Wt: 177.08 g/mol
InChI Key: ROJNMGYMBLNTPK-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,2,4-Trifluoro-5-nitrobenzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,2,4-Trifluoro-5-nitrobenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of specific pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .

Properties

IUPAC Name

1,2,4-trifluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJNMGYMBLNTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175270
Record name 1,2,4-Trifluoro-5-nitrobenzene
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Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2105-61-5
Record name 1,2,4-Trifluoro-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2105-61-5
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Record name 1,2,4-Trifluoro-5-nitrobenzene
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Record name 2105-61-5
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Record name 1,2,4-Trifluoro-5-nitrobenzene
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Record name 1,2,4-trifluoro-5-nitrobenzene
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Record name 1,2,4-TRIFLUORO-5-NITROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of the novel synthesis method for 2,4,5-Trifluoronitrobenzene presented in the research?

A1: The new method detailed in the research [] presents several advantages over previous methods for synthesizing 2,4,5-Trifluoronitrobenzene. Firstly, it utilizes readily available and cost-effective starting materials like 2,4-Dichlorofluorobenzene. Secondly, the reaction conditions employed are milder, making the process safer and potentially more environmentally friendly. Lastly, the synthesis boasts a high overall yield and reduced production costs, making it highly attractive for industrial scale production of 2,4,5-Trifluoronitrobenzene.

Q2: How is 2,4,5-Trifluoronitrobenzene used in the synthesis of 2,4,5-Trifluoroacetophenone?

A2: 2,4,5-Trifluoronitrobenzene serves as the crucial starting point in the synthesis of 2,4,5-Trifluoroacetophenone []. The process involves a three-step transformation: reduction of the nitro group, conversion to a diazonium salt via the Sandmeyer reaction, and finally, a Grignard reaction to introduce the acetyl group, ultimately yielding the desired 2,4,5-Trifluoroacetophenone.

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